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Compound of Interest

Compound Name: (-)-O-Desmethyl Tramadol

Cat. No.: B015652

An In-depth Technical Guide to (-)-O-Desmethyl Tramadol

This guide provides a comprehensive overview of the chemical structure, properties, and
pharmacology of (-)-O-Desmethyl Tramadol, intended for researchers, scientists, and
professionals in drug development.

Chemical Structure and Identification

(-)-O-Desmethyl Tramadol, the (1S,2S) stereocisomer of O-Desmethyltramadol (O-DSMT), is a
primary active metabolite of the analgesic drug Tramadol.[1][2] It is formed in the liver through
O-demethylation of Tramadol, a process primarily catalyzed by the cytochrome P450 enzyme
CYP2D6.[3]
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Identifier Value
3-[(1S,2S)-2-[(dimethylamino)methyl]-1-
IUPAC Name K r2-l( Y ) v
hydroxycyclohexyl]phenol[2]
(-)-O-Demethyltramadol, (1S,2S)-O-Desmethyl
Synonyms
Tramadol[2]
CAS Number 144830-15-9[2]

Molecular Formula

C15H23NO2[2]

SMILES

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C
2)0)0[2]

InChl Key

UWIUQVWARXYRCG-DZGCQCFKSA-N[2]

Physicochemical Properties

The physicochemical properties of (-)-O-Desmethyl Tramadol and its hydrochloride salt are

summarized below. The hydrochloride salt form is often used to improve solubility and stability.

[4]

Property

Value

Molecular Weight

249.35 g/mol [2]

Melting Point (HCI Salt)

141-142°CJ5] or 256-257°C (depending on
source)[6][7]

Boiling Point (Predicted)

403.3 + 25.0 °C[5]

pKa (Predicted, Strongest Acidic)

9.62[7]

pKa (Predicted, Strongest Basic)

10.00 + 0.10[5]

Water Solubility (Predicted)

3.53 g/L[7]

LogP (Predicted)

2.26[7]

Appearance

White to off-white crystalline solid[8]

Solubility

Soluble in water and organic solvents[8]
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Pharmacology

(-)-O-Desmethyl Tramadol exerts its pharmacological effects through a dual mechanism of
action, involving both the opioid and noradrenergic systems.

Mechanism of Action

Unlike its parent compound, Tramadol, which has a complex pharmacological profile, the
effects of its metabolites are more distinct. The two enantiomers of O-Desmethyltramadol have
different pharmacological profiles. Both (+)- and (-)-O-Desmethyltramadol are inactive as
serotonin reuptake inhibitors.[3] However, (-)-O-Desmethyltramadol is an inhibitor of
norepinephrine reuptake.[3] The analgesic effect of Tramadol is largely attributed to its primary
active metabolite, O-desmethyltramadol (M1), which is a more potent p-receptor agonist than
Tramadol itself.[9]

Receptor and Transporter Affinity

The binding affinities (Ki) of the enantiomers of O-Desmethyltramadol (M1) for the human p-
opioid receptor have been determined. The (+) enantiomer shows significantly higher affinity
than the (-) enantiomer. While it has a much lower affinity for the 8- and k-opioid receptors,
specific Ki values are not as readily available in the literature.[3] The racemic mixture of
tramadol has been shown to inhibit the norepinephrine transporter (NET).[10]

Target Ligand Ki (nM)
p-Opioid Receptor (hMOR) (+)-O-Desmethyltramadol 3.4[11]
p-Opioid Receptor (hMOR) (-)-O-Desmethyltramadol 240[11]
0-Opioid Receptor (hDOR) O-Desmethyltramadol >1000[12]
K-Opioid Receptor (hKOR) O-Desmethyltramadol >1000[12]

Signaling Pathways
p-Opioid Receptor Signaling

Activation of the p-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like (-)-
O-Desmethyl Tramadol initiates a downstream signaling cascade. This primarily involves the
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inhibition of adenylyl cyclase and the modulation of ion channels, leading to a reduction in
neuronal excitability and the analgesic effect.
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Caption: p-Opioid Receptor Signaling Pathway.

Norepinephrine Transporter Inhibition

(-)-O-Desmethyl Tramadol inhibits the reuptake of norepinephrine from the synaptic cleft into
the presynaptic neuron. This leads to an increased concentration of norepinephrine in the
synapse, enhancing noradrenergic neurotransmission, which is believed to contribute to its

analgesic properties.
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Caption: Norepinephrine Transporter Inhibition Workflow.

Experimental Protocols
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Synthesis of O-Desmethyltramadol via Demethylation

This protocol is adapted from a patent describing the industrial synthesis of O-
Desmethyltramadol from Tramadol.[13]

Materials:

e Tramadol

» Ethylene glycol

» Polyethylene glycol-400

o Potassium hydroxide

e Toluene

» Dichloromethane

» Hydrochloric acid or o-chlorobenzoic acid
e Acetone

e Ammonia

» Nitrogen gas

o Reaction flask, heating mantle, condenser, separation funnel, rotary evaporator
Procedure:

» To a clean reaction flask, add Tramadol (e.g., 125 g), ethylene glycol (375 mL), polyethylene
glycol-400 (0.5 g), and potassium hydroxide (175 g) under a nitrogen atmosphere.

» Heat the reaction mixture to 195-200°C for approximately 24 hours under nitrogen.

e Cool the mixture to about 50°C, dilute with water, and extract with toluene to remove any
unreacted Tramadol.
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Acidify the aqueous layer to a pH of 4 with an appropriate acid (e.g., HCI).
Extract the acidified aqueous layer with dichloromethane (2 x 500 mL).

Combine the dichloromethane layers and concentrate under vacuum. Dry the resulting
product at 75-80°C for 8 hours to yield crude O-Desmethyltramadol.

For purification, dissolve the crude product in acetone and add o-chlorobenzoic acid to
precipitate the salt.

Isolate the salt, then basify with ammonia and extract with a suitable solvent.

Convert to the hydrochloride salt by dissolving in acetone and adding hydrochloric acid to
yield >99% pure O-Desmethyltramadol.
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Caption: Synthesis Workflow for O-Desmethyltramadol.
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p-Opioid Receptor Competitive Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a test
compound like (-)-O-Desmethyl Tramadol for the p-opioid receptor.[14]

Materials:

» Receptor source: Cell membranes from a stable cell line expressing the recombinant human
p-opioid receptor (e.g., CHO-hMOR).

o Radioligand: [*H]-DAMGO (a selective p-opioid receptor agonist).

e Test Compound: (-)-O-Desmethyl Tramadol.

» Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 uM).
o Assay Buffer: 50 mM Tris-HCI, pH 7.4.

« Filtration apparatus: A cell harvester with glass fiber filters.

 Scintillation Counter.

Procedure:

 Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold
assay buffer to a final protein concentration of 10-20 ug per well.

o Assay Setup: In a 96-well plate, add the following in triplicate:
o Total Binding: Assay buffer, [3H]-DAMGO, and membrane suspension.
o Non-specific Binding: Naloxone (10 puM), [2H]-DAMGO, and membrane suspension.

o Competition: Serial dilutions of (-)-O-Desmethyl Tramadol, [3H]-DAMGO, and membrane
suspension.

 Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach
equilibrium.
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« Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell
harvester.

e Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound
radioligand.

 Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure
radioactivity in counts per minute (CPM).

o Data Analysis:

o Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding
(CPM).

o Plot the percentage of specific binding against the logarithm of the (-)-O-Desmethyl
Tramadol concentration.

o Determine the ICso value using non-linear regression.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

[*>S]GTPYS Functional Assay

This functional assay measures the G-protein activation following receptor agonism.

Materials:

Receptor source: Cell membranes expressing the p-opioid receptor.

[5S]GTPYS.

GDP (Guanosine diphosphate).

Unlabeled GTPyS for non-specific binding.

Test Compound: (-)-O-Desmethyl Tramadol.

Positive Control: DAMGO.
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e Assay Buffer: 50 mM Tris-HCI (pH 7.4), 100 mM NacCl, 5 mM MgClz, 1 mM EDTA.
« Filtration apparatus and glass fiber filters.
 Scintillation Counter.
Procedure:
e Assay Setup: In a 96-well plate, add in order:
o Assay buffer or unlabeled GTPyS (for non-specific binding).
o Diluted (-)-O-Desmethyl Tramadol, vehicle, or DAMGO.
o Membrane suspension (10-20 pg of protein per well).
o GDP (final concentration 10-100 pM).
e Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
e Reaction Initiation: Add [3*S]GTPyS (final concentration 0.05-0.1 nM) to each well.
e Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

» Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter
plate. Wash the filters with ice-cold wash buffer.

» Detection: Dry the filter plate, add scintillation cocktail to each well, and count the
radioactivity.

o Data Analysis:

o

Subtract non-specific binding to obtain specific binding.

[¢]

Plot the specific binding (as a percentage of the maximal response of a full agonist like
DAMGO) against the logarithm of the (-)-O-Desmethyl Tramadol concentration.

[¢]

Determine the ECso and Emax values using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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